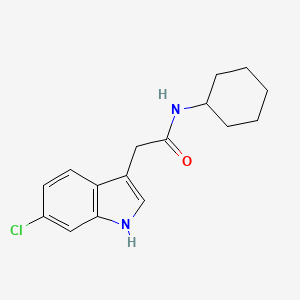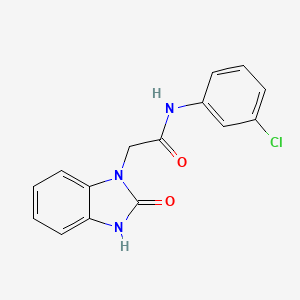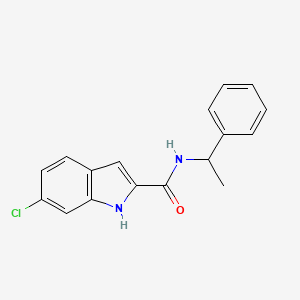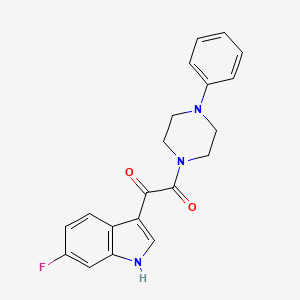
2-(6-chloro-1H-indol-3-yl)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-1H-indol-3-yl)-N-cyclohexylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the indole family and has a cyclohexylacetamide group attached to the indole ring. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(6-chloro-1H-indol-3-yl)-N-cyclohexylacetamide is not fully understood. However, it has been reported to act on various molecular targets, including the GABA receptor, voltage-gated sodium channels, and TRPV1 receptors. The compound has been shown to modulate the activity of these targets, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(6-chloro-1H-indol-3-yl)-N-cyclohexylacetamide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to modulate the activity of the GABA receptor, leading to its anticonvulsant effects. The compound has also been reported to inhibit the release of substance P, leading to its analgesic effects. In cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-chloro-1H-indol-3-yl)-N-cyclohexylacetamide has several advantages and limitations for lab experiments. The compound has been reported to exhibit high potency and selectivity for its molecular targets, making it a valuable tool for studying these targets. However, the compound has also been reported to exhibit low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(6-chloro-1H-indol-3-yl)-N-cyclohexylacetamide. One direction is to further investigate the mechanism of action of the compound and its molecular targets. Another direction is to explore the potential therapeutic applications of the compound in other areas, such as inflammation and neurodegenerative diseases. Additionally, the synthesis of analogs of the compound could lead to the development of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 2-(6-chloro-1H-indol-3-yl)-N-cyclohexylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. There are several future directions for the study of the compound, including investigating its mechanism of action and exploring its potential therapeutic applications in other areas.
Méthodes De Synthèse
The synthesis of 2-(6-chloro-1H-indol-3-yl)-N-cyclohexylacetamide has been achieved using various methods. One of the commonly used methods involves the reaction of 6-chloroindole-3-carboxylic acid with cyclohexylamine followed by the esterification of the resulting amide with acetic anhydride. Another method involves the reaction of 6-chloroindole-3-carboxaldehyde with cyclohexylamine followed by the reduction of the resulting imine with sodium borohydride. Both methods have been reported to yield the desired compound with high purity.
Applications De Recherche Scientifique
2-(6-chloro-1H-indol-3-yl)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications. The compound has been reported to exhibit anticancer, anticonvulsant, and analgesic properties. In cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In epilepsy research, the compound has been reported to exhibit anticonvulsant activity by modulating the GABAergic system. In pain management research, the compound has been shown to exhibit analgesic properties by inhibiting the release of substance P.
Propriétés
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-12-6-7-14-11(10-18-15(14)9-12)8-16(20)19-13-4-2-1-3-5-13/h6-7,9-10,13,18H,1-5,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWFEVRXXYBCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CNC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide](/img/structure/B6643345.png)

![1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643357.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643381.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643395.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)
![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)
![6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)
